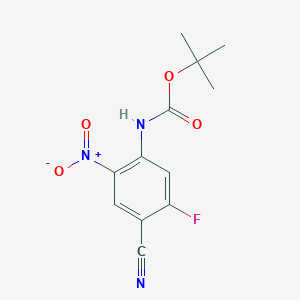

4-(Boc-amino)-2-fluoro-5-nitrobenzonitrile

Description

Strategic Significance of Fluorinated Nitroaromatic Systems in Organic Synthesis

Fluorinated nitroaromatic compounds are a class of molecules that have gained significant attention in synthetic chemistry. numberanalytics.com The incorporation of fluorine atoms into an aromatic ring can dramatically alter its physical, chemical, and biological properties. numberanalytics.com Fluorine's high electronegativity can enhance metabolic stability, lipophilicity, and bioavailability of molecules, making these systems particularly valuable in the development of pharmaceuticals and agrochemicals. numberanalytics.com

The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties of the aromatic ring. numberanalytics.comwikipedia.org In combination with a fluorine atom, it creates a system that is highly activated for nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgosti.gov This allows for the selective introduction of a wide range of nucleophiles, a key strategy in building complex molecular architectures. nih.gov Furthermore, the nitro group itself can be reduced to an amino group, providing another point for molecular diversification. wikipedia.orgnumberanalytics.com

The strategic placement of both fluorine and nitro groups on an aromatic ring offers a powerful tool for chemists to control reactivity and regioselectivity in their synthetic pathways. These systems are foundational in the synthesis of various dyes, polymers, and high-energy materials. nih.gov

The Role of the Nitrile, Fluoro, and Nitro Functionalities as Synthetic Handles

The compound 4-(Boc-amino)-2-fluoro-5-nitrobenzonitrile is a prime example of a molecule where each functional group serves as a distinct "synthetic handle," a reactive site that can be selectively targeted for chemical modification.

The Nitrile Group (-C≡N): The nitrile, or cyano, group is a versatile functional moiety. wikipedia.org It can undergo hydrolysis to form a carboxylic acid, reduction to yield a primary amine, or react with organometallic reagents to form ketones. libretexts.org This functionality provides a pathway to a diverse range of other compound classes. allen.inresearchgate.net In the context of the target molecule, the nitrile group can be a key point for late-stage functionalization.

The Fluoro Group (-F): The fluorine atom on the aromatic ring is a crucial element for directing reactivity. As a halogen, it can act as a leaving group in nucleophilic aromatic substitution reactions, particularly when the ring is activated by electron-withdrawing groups like the adjacent nitro group. osti.govnih.gov This allows for the introduction of various nucleophiles at the C-2 position. The presence of fluorine also imparts unique properties to the final molecule, such as increased metabolic stability. numberanalytics.com

The Nitro Group (-NO2): The nitro group is a powerful electron-withdrawing group that strongly activates the aromatic ring for nucleophilic attack. wikipedia.org Its presence facilitates the displacement of the fluorine atom. Moreover, the nitro group can be selectively reduced to an amine, which can then be further functionalized through acylation, alkylation, or diazotization reactions. numberanalytics.com This dual role as both an activating group and a precursor to another functional group makes it an invaluable synthetic tool. nih.gov

Overview of N-Protection Strategies in Complex Molecular Construction, with Emphasis on Boc-Protecting Groups

In the synthesis of complex molecules that contain multiple reactive sites, it is often necessary to temporarily block, or "protect," certain functional groups to prevent them from reacting under specific conditions. For amino groups (-NH2), a variety of protecting groups are available.

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. wikipedia.orgfiveable.me It is valued for its stability under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments. fiveable.metotal-synthesis.com The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc2O). numberanalytics.com

A key advantage of the Boc group is its ease of removal under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. wikipedia.orgasna.com.sa This allows for selective deprotection without disturbing other acid-sensitive groups that might be present in the molecule. This orthogonality to other protecting groups is a cornerstone of modern synthetic strategy, particularly in peptide synthesis and the creation of complex pharmaceuticals. total-synthesis.comnumberanalytics.com

In 4-(Boc-amino)-2-fluoro-5-nitrobenzonitrile, the Boc group masks the reactivity of the amino group at the C-4 position. This ensures that any reactions targeting the fluoro, nitro, or nitrile groups can be carried out without unintended interference from the amine. Once the desired transformations are complete, the Boc group can be cleanly removed to reveal the free amine for subsequent reactions.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(4-cyano-5-fluoro-2-nitrophenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3O4/c1-12(2,3)20-11(17)15-9-5-8(13)7(6-14)4-10(9)16(18)19/h4-5H,1-3H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZERPUAWQOHXES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)F)C#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of 4 Boc Amino 2 Fluoro 5 Nitrobenzonitrile

Reactions Involving the Nitro Group

The nitro group is a key functional handle that can be readily transformed into a variety of other nitrogen-containing functionalities, significantly expanding the synthetic utility of the parent molecule.

Reductive Transformations to Amino and Other Nitrogen-Containing Functions

The reduction of the nitro group to an amino group is a fundamental transformation in aromatic chemistry. For analogous compounds such as 4-amino-2-fluoro-5-nitrobenzonitrile (B42428), this reduction can be efficiently achieved using reducing agents like tin(II) chloride (SnCl₂). This reaction proceeds to furnish the corresponding diamine, which is a valuable intermediate in the synthesis of various heterocyclic compounds and other complex molecules. The resulting amino group can then serve as a nucleophile or be further derivatized.

The presence of the Boc-protecting group on the adjacent amine is generally stable under these reductive conditions, allowing for selective transformation of the nitro group. This selective reduction is crucial for multi-step synthetic sequences where the other functional groups need to remain intact for subsequent reactions.

Catalytic Hydrogenation and Transfer Hydrogenation Studies

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes to their corresponding anilines. While specific studies on 4-(Boc-amino)-2-fluoro-5-nitrobenzonitrile are not extensively documented in the public domain, the general principles of catalytic hydrogenation are applicable. Catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel are commonly used for this transformation. The reaction is typically carried out under a hydrogen atmosphere.

Transfer hydrogenation offers a milder and often more selective alternative to catalytic hydrogenation using high-pressure hydrogen gas. nih.govnih.gov This method utilizes a hydrogen donor in the presence of a transition metal catalyst. Common hydrogen donors include formic acid, ammonium (B1175870) formate, and isopropanol (B130326). nih.govfrontiersin.orgrsc.org For nitroarenes, Pd/C is an effective catalyst for transfer hydrogenation. nih.gov This approach is often compatible with various functional groups, which would likely include the Boc-amino and nitrile moieties in the target molecule. nih.gov The chemoselectivity of transfer hydrogenation can be advantageous in preserving other sensitive functional groups within the molecule.

Reactions Involving the Nitrile Group

The nitrile group is a versatile functional group that can undergo a variety of transformations to yield amides, carboxylic acids, and various heterocyclic systems.

Hydrolysis and Alcoholysis Reactions of the Nitrile Moiety

The hydrolysis of nitriles to carboxylic acids is a common transformation that can be achieved under either acidic or basic conditions. While specific conditions for 4-(Boc-amino)-2-fluoro-5-nitrobenzonitrile are not detailed, general methods for nitrile hydrolysis are well-established. Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction proceeds through the formation of a primary amide intermediate, which is then further hydrolyzed to the carboxylic acid.

Base-catalyzed hydrolysis is also a viable option, often employing aqueous sodium hydroxide (B78521) or potassium hydroxide. Similar to the acidic pathway, an amide intermediate is formed. It is important to note that the Boc protecting group is sensitive to strong acidic conditions and may be cleaved during acid-catalyzed hydrolysis. Therefore, basic hydrolysis would likely be the preferred method to maintain the integrity of the Boc group.

Alcoholysis of the nitrile group can lead to the formation of imidates or esters, depending on the reaction conditions. This transformation typically requires an alcohol in the presence of a strong acid catalyst.

Cycloaddition and Condensation Reactions of the Nitrile

The nitrile group can participate in cycloaddition reactions, most notably with azides, to form tetrazoles. This [3+2] cycloaddition is a powerful tool for the synthesis of five-membered heterocycles. researchgate.netresearchgate.net The reaction can be catalyzed by various reagents, including zinc salts. researchgate.net The electron-deficient nature of the aromatic ring in 4-(Boc-amino)-2-fluoro-5-nitrobenzonitrile may influence the reactivity of the nitrile group in such cycloadditions.

Condensation reactions involving the nitrile group can also be employed to construct heterocyclic rings. For instance, reaction with suitable binucleophiles can lead to the formation of various fused heterocyclic systems. The specific reaction pathways and products would depend on the nature of the condensing partner and the reaction conditions employed.

Nucleophilic Aromatic Substitution (SNAr) at the Fluoro Position

The fluorine atom in 4-(Boc-amino)-2-fluoro-5-nitrobenzonitrile is highly activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing nitro and nitrile groups positioned ortho and para to it. This activation makes the fluoro group an excellent leaving group in the presence of a wide range of nucleophiles.

The SNAr reaction generally proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. The rate of reaction is influenced by the nature of the nucleophile and the solvent. Common nucleophiles that can displace the fluorine atom include amines, alkoxides, and thiolates. For example, reaction with primary or secondary amines would yield the corresponding N-substituted 4-amino-5-nitrobenzonitrile derivatives. Similarly, reaction with alcohols in the presence of a base would lead to the formation of the corresponding ether products. The versatility of the SNAr reaction on this substrate provides a powerful strategy for introducing a wide variety of substituents at the 2-position of the aromatic ring.

Displacement by Oxygen-Nucleophiles (e.g., Phenols, Alkoxides)

The fluorine atom in 4-(Boc-amino)-2-fluoro-5-nitrobenzonitrile is highly susceptible to displacement by oxygen-based nucleophiles. This reactivity is attributed to the strong electron-withdrawing effect of the para-nitro and ortho-cyano groups, which stabilize the intermediate Meisenheimer complex formed during the SNAr reaction.

With phenols , the reaction typically proceeds in the presence of a base, such as potassium carbonate or sodium hydride, to generate the more nucleophilic phenoxide ion. The phenoxide then attacks the carbon bearing the fluorine atom, leading to the formation of a diaryl ether linkage.

In the case of alkoxides , derived from simple or complex alcohols, the reaction follows a similar pathway to yield the corresponding alkyl aryl ethers. The choice of solvent and reaction temperature can be optimized to ensure high yields and selectivity.

Table 1: Representative Nucleophilic Aromatic Substitution with Oxygen Nucleophiles

| Nucleophile | Product Type | Typical Conditions |

|---|---|---|

| Phenoxide (from Phenol + Base) | Diaryl Ether | K₂CO₃, DMF, Heat |

| Alkoxide (e.g., Sodium Methoxide) | Alkyl Aryl Ether | Corresponding Alcohol or polar aprotic solvent, Room Temp to Heat |

Displacement by Sulfur-Nucleophiles (e.g., Thiolates)

Sulfur-based nucleophiles, particularly thiolates, are excellent partners for the SNAr reaction with 4-(Boc-amino)-2-fluoro-5-nitrobenzonitrile. The high nucleophilicity of sulfur and the stability of the resulting thioether products make this transformation highly efficient.

The reaction of the related compound, 2-fluoro-5-nitrobenzonitrile (B100134), with methyl thioglycolate results in the formation of ethyl 3-amino-5-nitro-benzo[b]thiophene-2-carboxylate, demonstrating the facile displacement of the fluorine atom by a sulfur nucleophile. sigmaaldrich.com This reaction proceeds with high yield and is a key step in the synthesis of anti-tumor benzothiophene (B83047) derivatives. sigmaaldrich.com A similar reactivity pattern is expected for 4-(Boc-amino)-2-fluoro-5-nitrobenzonitrile, where various thiolates can be employed to introduce diverse sulfur-containing moieties.

Table 2: Examples of Nucleophilic Aromatic Substitution with Sulfur Nucleophiles

| Starting Material | Sulfur Nucleophile | Product | Significance |

|---|---|---|---|

| 2-Fluoro-5-nitrobenzonitrile | Methyl thioglycolate | Ethyl 3-amino-5-nitro-benzo[b]thiophene-2-carboxylate | Synthesis of anti-tumour compounds. sigmaaldrich.com |

Displacement by Nitrogen-Nucleophiles (e.g., Amines)

The activated fluorine atom of 4-(Boc-amino)-2-fluoro-5-nitrobenzonitrile readily undergoes displacement by a variety of nitrogen nucleophiles, including primary and secondary amines. This reaction is a cornerstone for building complex nitrogen-containing molecules and heterocycles.

For instance, the reaction of 2-fluoro-4-nitrobenzonitrile (B1302158) with hydrazine (B178648) in isopropanol at elevated temperatures leads to the formation of 3-amino-6-nitroindazole, which can be used for further transformations without extensive purification. This reaction involves an initial nucleophilic substitution of the fluorine by hydrazine, followed by an intramolecular cyclization. Similarly, the reaction of 4,5-difluoro-1,2-dinitrobenzene with morpholine (B109124) in refluxing ethanol (B145695) demonstrates the displacement of an activated fluorine by a cyclic secondary amine. These examples highlight the broad scope of nitrogen nucleophiles that can be used to derivatize the fluoro-nitrobenzonitrile core.

Transformations of the Boc-Protected Amino Group

The tert-butyloxycarbonyl (Boc) protecting group on the amino functionality provides a strategic handle for further molecular elaboration. Its selective removal unmasks the free amine, which can then be engaged in a variety of subsequent chemical transformations.

Selective Boc-Deprotection Methodologies

The cleavage of the Boc group is a well-established transformation in organic synthesis, and numerous methods have been developed to achieve this under various conditions. The choice of deprotection strategy often depends on the presence of other sensitive functional groups within the molecule.

Traditional methods for N-Boc deprotection often rely on strong acids like trifluoroacetic acid (TFA). However, milder and more selective methods have been developed. One such method employs oxalyl chloride in methanol (B129727) at room temperature, which can deprotect a range of N-Boc protected compounds, including those with electron-withdrawing groups, in high yields. qtonics.com Another approach is thermal deprotection, which can be performed in continuous flow systems at high temperatures, offering a clean and efficient alternative. nih.gov Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and p-toluenesulfonic acid, have also been shown to be effective and sustainable media for N-Boc deprotection. bldpharm.com

Table 3: Selected Methodologies for N-Boc Deprotection

| Reagent/Condition | Key Features | Reference |

|---|---|---|

| Oxalyl chloride in Methanol | Mild, room temperature, high yields, tolerates various functional groups. | qtonics.com |

| Thermal (Continuous Flow) | High temperature, solvent-dependent, can be selective for aryl vs. alkyl N-Boc groups. | nih.gov |

| Deep Eutectic Solvent (e.g., Choline chloride/p-TSA) | Sustainable, efficient, short reaction times. | bldpharm.com |

| Trifluoroacetic Acid (TFA) | Traditional, strong acid conditions. |

Subsequent Functionalization of the Free Amino Group

Upon selective deprotection of the Boc group, the resulting 4-amino-2-fluoro-5-nitrobenzonitrile qtonics.comepa.govresearchgate.net becomes available for a wide range of functionalization reactions at the newly liberated amino group. This free amine can serve as a nucleophile or be transformed into other functional groups, significantly expanding the molecular diversity accessible from this scaffold.

The amino group can undergo acylation, sulfonylation, alkylation, and arylation reactions to introduce a variety of substituents. Furthermore, it can be a key component in the construction of heterocyclic rings. For example, enaminonitrile derivatives, which share structural similarities with 4-amino-2-fluoro-5-nitrobenzonitrile, are utilized as building blocks for the synthesis of bioactive heterocycles like pyrimidinones (B12756618) and oxazinones. frontiersin.org The presence of the adjacent nitro group also opens up possibilities for reduction to an amino group, which can then participate in cyclization reactions to form various fused heterocyclic systems.

Cascade and Tandem Reactions Facilitated by the Compound's Architecture

The unique arrangement of multiple reactive sites in 4-(Boc-amino)-2-fluoro-5-nitrobenzonitrile makes it an ideal substrate for cascade or tandem reactions, where multiple bond-forming events occur in a single synthetic operation. This approach offers a highly efficient route to complex molecular architectures from a relatively simple starting material.

A prime example of this is the reaction of the related 2-fluoro-4-nitrobenzonitrile with hydrazine. This reaction proceeds through an initial SNAr displacement of the fluoride (B91410) by one of the nitrogen atoms of hydrazine, followed by an intramolecular cyclization where the other nitrogen attacks the nitrile carbon, leading to the formation of a 3-amino-6-nitroindazole ring system. This sequence represents a tandem nucleophilic substitution-cyclization reaction.

The presence of the Boc-protected amine, the activatable fluorine, the reducible nitro group, and the versatile nitrile group provides multiple handles for designing intricate cascade sequences. For instance, after a nucleophilic displacement of the fluorine, the Boc group could be removed, and the resulting free amine could participate in a cyclization with the nitrile group or a derivative of the newly introduced nucleophile. The nitro group can also be reduced to an amine, setting the stage for further intramolecular condensations to build complex polycyclic frameworks. The strategic unmasking and reaction of these functionalities in a controlled sequence is a powerful strategy for the diversity-oriented synthesis of heterocycles.

Application of 4 Boc Amino 2 Fluoro 5 Nitrobenzonitrile As a Versatile Synthetic Building Block

Construction of Benzothiophene (B83047) Scaffolds and Analogs

Benzothiophene and its derivatives are prominent structural motifs in medicinal chemistry, found in drugs such as the selective estrogen receptor modulator Raloxifene and the antifungal agent Sertaconazole. The 3-aminobenzo[b]thiophene scaffold, in particular, is a privileged structure for the development of kinase inhibitors.

The synthesis of the 3-aminobenzo[b]thiophene core from 2-halobenzonitriles is a well-established method. The reaction proceeds via a nucleophilic aromatic substitution of the halide with a sulfur nucleophile, typically an α-mercaptoacetate ester like methyl thioglycolate, followed by an intramolecular cyclization. In the case of 4-(Boc-amino)-2-fluoro-5-nitrobenzonitrile, the highly activated fluorine atom is readily displaced by the thiolate anion generated in situ. The subsequent intramolecular Thorpe-Ziegler type cyclization of the resulting intermediate leads to the formation of the 3-aminobenzothiophene ring system. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO).

To enhance reaction rates and improve yields, microwave-assisted organic synthesis has been effectively applied to the construction of benzothiophene scaffolds. rsc.orgstrath.ac.ukrsc.org The use of microwave irradiation can significantly shorten reaction times compared to conventional heating methods. rsc.orgresearchgate.net For instance, the reaction of various 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in DMSO at 130°C under microwave irradiation provides rapid access to 3-aminobenzo[b]thiophenes in high yields (58–96%). rsc.orgstrath.ac.ukrsc.org This protocol has been successfully applied to the synthesis of the thieno[2,3-b]pyridine (B153569) core of LIMK1 inhibitors and the benzo strath.ac.uknih.govthieno[3,2-e] strath.ac.uknih.govdiazepin-5(2H)-one scaffold of MK2 inhibitors. rsc.orgstrath.ac.uk Furthermore, a pre-functionalized benzothiophene derived through this method serves as a key intermediate for the synthesis of benzo strath.ac.uknih.govthieno[3,2-d]pyrimidin-4-one, a potent inhibitor of PIM kinases. rsc.org

| Reactants | Conditions | Product | Yield | Reference |

| 2-Halobenzonitriles, Methyl thioglycolate | Triethylamine, DMSO, 130°C, Microwave | 3-Aminobenzo[b]thiophenes | 58-96% | rsc.orgstrath.ac.ukrsc.org |

| 2-Nitrobenzonitriles, Methyl thioglycolate | Base | 3-Aminobenzo[b]thiophenes | Good | rsc.org |

Synthesis of Fused Heterocyclic Ring Systems

The strategic functionalization of 4-(Boc-amino)-2-fluoro-5-nitrobenzonitrile allows for its use in the synthesis of a diverse array of fused heterocyclic systems beyond benzothiophenes. The presence of the Boc-protected amine and the nitro group allows for sequential deprotection and reduction, followed by cyclization reactions to form additional rings.

The synthesis of quinoline (B57606) and its fused analogs, such as pyrroloquinolines, can be approached using precursors derived from 4-(Boc-amino)-2-fluoro-5-nitrobenzonitrile. For example, a facile one-pot synthesis of 2′-amino-2-fluoro-5′-oxo-1′-(4-phenylthiazol-2-yl)-1′,4′,5′,6′,7′,8′-hexahydro-3,4′-biquinoline-3′-carbonitrile derivatives has been reported starting from 2-fluoroquinoline-3-carbaldehydes, enaminones, and malononitrile (B47326) or ethyl cyanoacetate. researchgate.net While not directly starting from 4-(Boc-amino)-2-fluoro-5-nitrobenzonitrile, the methodologies for constructing complex quinoline systems highlight the potential for similar precursors. The functional groups on the starting benzonitrile (B105546) can be manipulated to generate intermediates suitable for Skraup or Friedländer-type quinoline syntheses.

Indazoles are an important class of nitrogen-containing heterocycles with a wide range of pharmacological activities, including antitumor and anti-inflammatory properties. nih.gov The synthesis of indazole derivatives can be achieved from ortho-substituted benzonitriles. A common method involves the reaction of a 2-halobenzonitrile with hydrazine (B178648). For instance, 2-fluoro-4-nitrobenzonitrile (B1302158) reacts with aqueous hydrazine in isopropanol (B130326) upon heating to yield 3-amino-6-nitroindazole. The reaction proceeds via nucleophilic displacement of the fluorine atom by hydrazine, followed by intramolecular cyclization onto the nitrile group. The resulting 3-amino-6-nitroindazole can be further functionalized. The synthesis of diversely substituted indazoles, such as 5-bromo-4-fluoro-1H-indazole, has also been reported through multi-step sequences involving cyclization reactions. google.com

| Starting Material | Reagent | Product | Reference |

| 2-Fluoro-4-nitrobenzonitrile | Hydrazine | 3-Amino-6-nitroindazole | |

| 3-Fluoro-2-methylaniline | N-Bromosuccinimide, then cyclization | 5-Bromo-4-fluoro-1H-indazole | google.com |

Thiazolo[5,4-f]quinazolines are a class of V-shaped polycyclic compounds that have attracted significant interest as kinase inhibitors, particularly targeting the DYRK family of kinases. nih.govnih.gov The synthesis of these complex scaffolds can be achieved using a multi-step approach starting from precursors related to 4-(Boc-amino)-2-fluoro-5-nitrobenzonitrile. A versatile route involves the construction of a polyfunctionalized benzothiazole (B30560) intermediate. nih.gov For example, 2-amino-5-nitrobenzonitrile (B98050) can be protected with a Boc group, followed by reduction of the nitro group, bromination, and subsequent reactions to form a 6-aminobenzo[d]thiazole-2,7-dicarbonitrile (B8577816) intermediate. nih.gov This key intermediate undergoes a Dimroth rearrangement with an appropriate aniline (B41778) under microwave irradiation to afford the target thiazolo[5,4-f]quinazoline-2-carbonitriles in good yields. nih.gov This strategy highlights the utility of the aminonitrobenzoate core in assembling complex, biologically relevant heterocyclic systems.

| Intermediate | Reaction | Product | Yield | Reference |

| (E)-N'-(2,7-dicyanobenzo[d]thiazol-6-yl)-N,N-dimethylformimidamide (17) | Aniline, Acetic Acid, Microwave | Thiazolo[5,4-f]quinazoline-2-carbonitriles (7-10) | 71-85% | nih.gov |

Quinoxalinedione (B3055175) Derivatives

The synthesis of quinoxalinedione derivatives is an area of significant interest in medicinal chemistry due to their diverse biological activities. While direct synthesis from 4-(Boc-amino)-2-fluoro-5-nitrobenzonitrile is not extensively documented in publicly available literature, a plausible synthetic pathway can be proposed based on established reactions of related 2-aminobenzonitriles.

A potential synthetic route would likely involve the initial deprotection of the Boc group from 4-(Boc-amino)-2-fluoro-5-nitrobenzonitrile to yield 4-amino-2-fluoro-5-nitrobenzonitrile (B42428). This intermediate possesses a nucleophilic amino group that can participate in cyclization reactions. A subsequent reaction with an appropriate C2-building block, such as an α-keto acid or its equivalent, under suitable basic or acidic conditions, could lead to the formation of the quinoxalinedione ring system. The reaction is envisioned to proceed through an initial aza-Michael addition of the amine to an activated carbonyl species, followed by an intramolecular cyclization and subsequent aromatization to furnish the desired quinoxaline-4(1H)-imine intermediate, which upon hydrolysis would yield the quinoxalinedione. cardiff.ac.uk

The presence of the fluorine and nitro groups on the resulting quinoxalinedione scaffold would offer opportunities for further chemical modification, allowing for the generation of a library of derivatives with potentially enhanced biological properties.

Table 1: Proposed Intermediates in Quinoxalinedione Synthesis

| Compound Name | Molecular Formula | Key Functional Groups | Role in Synthesis |

| 4-(Boc-amino)-2-fluoro-5-nitrobenzonitrile | C₁₂H₁₂FN₃O₄ | Boc-amino, Fluoro, Nitro, Nitrile | Starting Material |

| 4-Amino-2-fluoro-5-nitrobenzonitrile | C₇H₄FN₃O₂ | Amino, Fluoro, Nitro, Nitrile | Key Intermediate |

| Substituted Quinoxalinedione | Variable | Quinoxalinedione core | Final Product |

Role in the Synthesis of Radiopharmaceuticals and Imaging Probes (Focus on chemical synthesis methodologies)

The unique electronic properties of 4-(Boc-amino)-2-fluoro-5-nitrobenzonitrile make it a promising precursor for the synthesis of radiopharmaceuticals, particularly for Positron Emission Tomography (PET) imaging.

The presence of an activated nitro group ortho to a fluorine atom on the aromatic ring makes 4-(Boc-amino)-2-fluoro-5-nitrobenzonitrile a suitable candidate for nucleophilic aromatic substitution (SNA_r) reactions with the positron-emitting radionuclide, Fluorine-18 ([¹⁸F]F⁻). The electron-withdrawing nature of the adjacent nitro and nitrile groups activates the carbon-fluorine bond towards displacement by the [¹⁸F]fluoride ion.

The general strategy for the radiosynthesis would involve the reaction of 4-(Boc-amino)-2-fluoro-5-nitrobenzonitrile with cyclotron-produced [¹⁸F]fluoride in the presence of a phase-transfer catalyst, such as a Kryptofix 2.2.2/potassium carbonate complex, in a high-boiling point aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. While direct radiofluorination of a nitro-precursor can sometimes be challenging, this approach has been successfully applied to similar electron-deficient aromatic systems for the preparation of ¹⁸F-labeled PET tracers. nih.gov The resulting ¹⁸F-labeled 4-(Boc-amino)-2-fluoro-5-nitrobenzonitrile could then be utilized as a radiolabeled building block for more complex structures.

For the development of targeted imaging probes, the 4-(Boc-amino)-2-fluoro-5-nitrobenzonitrile scaffold can be chemically modified to allow for conjugation to biomolecules or other targeting vectors. The primary handles for such modifications are the Boc-protected amine and the nitrile group.

Amine Deprotection and Functionalization: The Boc protecting group can be readily removed under acidic conditions (e.g., trifluoroacetic acid) to expose the primary amine. This amine can then be acylated with a variety of linker molecules that possess a terminal functional group suitable for bioconjugation, such as a carboxylic acid (for amide bond formation), an alkyne or azide (B81097) (for click chemistry), or an activated ester.

Nitrile Group Transformation: The nitrile group is a versatile functional group that can be transformed into other functionalities for conjugation. researchgate.net For instance, it can be reduced to a primary amine or hydrolyzed to a carboxylic acid. These transformations introduce new reactive sites for coupling to targeting moieties.

Table 2: Potential Functional Group Transformations for Probe Conjugation

| Initial Functional Group | Reagents and Conditions | Resulting Functional Group | Application in Conjugation |

| Boc-amino | Trifluoroacetic acid (TFA) | Primary amine | Amide bond formation, etc. |

| Nitrile | 1. Reduction (e.g., LiAlH₄, H₂/catalyst) 2. Hydrolysis (acidic or basic) | 1. Primary amine 2. Carboxylic acid | 1. Amide coupling 2. Amide coupling |

Development of Advanced Molecular Scaffolds for Chemical Biology Research

The substituted nitrobenzonitrile core of 4-(Boc-amino)-2-fluoro-5-nitrobenzonitrile provides a rigid and tunable platform for the development of advanced molecular scaffolds in chemical biology. By analogy with other privileged scaffolds in medicinal chemistry, such as nitroimidazoles and nicotinonitriles, this framework can be elaborated to generate libraries of compounds for screening against various biological targets. nih.govnih.govekb.egresearchgate.net

The strategic placement of the amino, fluoro, and nitro groups allows for regioselective modifications, enabling the systematic exploration of structure-activity relationships (SAR). For example, the nitro group can be reduced to an amine, which can then be diazotized and converted to a variety of other functional groups. The fluorine atom can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can also serve as a site for further chemical manipulation or as a reporter for ¹⁹F NMR studies.

The nitrile group is a key feature, as it is a common pharmacophore in many bioactive molecules and can participate in crucial interactions with biological targets. researchgate.net The versatility of the 4-(Boc-amino)-2-fluoro-5-nitrobenzonitrile scaffold makes it an attractive starting point for the discovery of novel probes and therapeutic agents.

Mechanistic Insights and Computational Studies on the Reactivity of the Compound

Detailed Reaction Mechanisms for Key Transformations

The strategic positioning of the functional groups on the benzene (B151609) ring allows for a range of chemical transformations, each with a distinct reaction mechanism.

The fluorine atom at the C-2 position is highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the strong electron-withdrawing effects of the nitro group at the para-position and the cyano group at the meta-position, which stabilize the negatively charged Meisenheimer complex intermediate.

A typical SNAr mechanism involving 4-(Boc-amino)-2-fluoro-5-nitrobenzonitrile proceeds as follows:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized Meisenheimer complex. The negative charge is delocalized across the aromatic ring and is particularly stabilized by the nitro and cyano groups.

Intermediate Stabilization: The Boc-amino group, while generally electron-donating, can also participate in stabilizing the intermediate through resonance.

Leaving Group Departure: The fluoride (B91410) ion is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

The reactivity of the fluorine atom makes it a valuable site for introducing a variety of substituents, a key step in the synthesis of diverse molecular scaffolds.

The nitro group is readily reduced to an amino group under various conditions, providing a gateway to further functionalization. A common method for this reduction is the use of a metal catalyst, such as palladium on carbon (Pd/C), with a hydrogen source.

The mechanism for the catalytic hydrogenation of the nitro group typically involves:

Adsorption: Both the nitro compound and hydrogen gas are adsorbed onto the surface of the palladium catalyst.

Stepwise Reduction: The nitro group is sequentially reduced, likely through nitroso and hydroxylamine (B1172632) intermediates, before forming the final amine.

Desorption: The resulting amino compound desorbs from the catalyst surface.

This reduction transforms the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic properties and reactivity of the aromatic ring.

While the Dimroth rearrangement is not a direct reaction of 4-(Boc-amino)-2-fluoro-5-nitrobenzonitrile itself, its derivatives, particularly those forming heterocyclic systems like 1-alkyl-2-iminopyrimidines, could potentially undergo this type of rearrangement. wikipedia.org The Dimroth rearrangement involves the transposition of endocyclic and exocyclic heteroatoms. wikipedia.org

A hypothetical mechanism for a derivative could be:

Ring Opening: The heterocyclic ring opens, often initiated by the addition of a solvent molecule like water to an imino group, forming an open-chain intermediate. wikipedia.org

Tautomerization and Bond Rotation: The intermediate undergoes tautomerization and internal bond rotations to position the atoms for recyclization.

Ring Closure: A new ring is formed through the intramolecular reaction of the terminal functional groups.

The feasibility of such a rearrangement would be influenced by factors such as the stability of the initial and rearranged isomers and the reaction conditions (e.g., pH and temperature). nih.gov

Theoretical Investigations into Electronic Structure and Reactivity Profiles

Computational studies, although not extensively reported for this specific molecule, can provide valuable insights into its electronic structure and reactivity. Density Functional Theory (DFT) calculations could be employed to model the molecule and predict its behavior.

Key Predicted Electronic Features:

Electron Density Distribution: The nitro and cyano groups are expected to significantly lower the electron density on the aromatic ring, particularly at the positions ortho and para to the nitro group. This renders the ring electrophilic.

Frontier Molecular Orbitals: The Lowest Unoccupied Molecular Orbital (LUMO) is likely to be localized on the nitroaromatic system, indicating its susceptibility to nucleophilic attack. The Highest Occupied Molecular Orbital (HOMO) would be influenced by the Boc-amino group.

Electrostatic Potential Map: An electrostatic potential map would likely show a highly positive (electron-poor) region around the carbon atom attached to the fluorine, confirming it as the primary site for nucleophilic attack.

These theoretical predictions align with the observed reactivity in SNAr reactions.

Stereochemical Considerations in Derivatives and Transformations

The parent molecule, 4-(Boc-amino)-2-fluoro-5-nitrobenzonitrile, is achiral. However, stereochemistry becomes a crucial aspect when it is used to synthesize chiral derivatives, particularly those with applications in medicinal chemistry, such as fluorinated amino acids. beilstein-journals.org

For instance, if the cyano group were to be transformed into a chiral center, or if the molecule were incorporated into a larger, chiral scaffold, the stereochemical outcome of the reactions would be critical. The synthesis of specific stereoisomers (enantiomers or diastereomers) often requires the use of chiral reagents, catalysts, or auxiliaries. beilstein-journals.org

In the context of synthesizing fluorinated amino acid derivatives, for example, stereoselective methods are employed to control the configuration of the newly formed stereocenters. beilstein-journals.org The inherent planarity of the benzene ring means that stereocenters are typically introduced in the side chains that are attached to the ring through the functionalization of the existing groups.

Data Tables

Table 1: Reactivity of Functional Groups in 4-(Boc-amino)-2-fluoro-5-nitrobenzonitrile

| Functional Group | Position | Reactivity | Common Transformations |

| Fluorine | C-2 | Activated for SNAr | Substitution with nucleophiles (e.g., amines, alkoxides) |

| Nitro | C-5 | Electron-withdrawing, reducible | Reduction to an amino group |

| Cyano | C-1 | Electron-withdrawing | Hydrolysis to carboxylic acid, reduction to amine |

| Boc-amino | C-4 | Electron-donating, protecting group | Deprotection to primary amine |

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Systems for Transformations

The reactivity of the functional groups on the benzonitrile (B105546) ring is ripe for exploration with modern catalytic methods. The nitro group, in particular, is a versatile handle for various transformations.

Detailed Research Findings: Future research will likely focus on the selective reduction of the nitro group. While traditional methods often require harsh conditions, recent advancements in catalysis offer milder and more selective alternatives. cardiff.ac.ukacs.org Noble-metal catalysts based on platinum, palladium, and gold have shown high efficacy in nitroarene hydrogenation. nih.govscispace.com However, the trend is moving towards more sustainable and cost-effective non-noble metal catalysts. Systems based on iron, cobalt, and nickel are gaining prominence. For instance, iron(salen) complexes have been shown to catalyze the reduction of nitro compounds at room temperature. cardiff.ac.ukacs.org Furthermore, nanocarbon-based materials, such as N-doped or P-doped carbon nanotubes, are emerging as effective metal-free catalysts for the hydrogenation of nitroaromatics, offering high selectivity and recyclability. nih.gov

A significant challenge and area of research will be achieving chemoselectivity. For a molecule like 4-(Boc-amino)-2-fluoro-5-nitrobenzonitrile, it is crucial to selectively reduce the nitro group without affecting the nitrile or the Boc-protecting group. Recent studies have demonstrated that full selectivity control in the catalytic hydrogenation of nitroaromatics is possible, yielding products like hydroxylamines, azoxy, or azo compounds, in addition to the amine, by carefully tuning the catalyst and reaction conditions. nih.gov A single system, such as SnO₂-supported Pt nanoparticles, can be modulated to produce six different products from a nitroaromatic starting material. nih.gov

| Catalytic System | Transformation | Key Advantages | Relevant Findings |

|---|---|---|---|

| Iron(salen) Complexes | Nitro Group Reduction | Mild, room temperature conditions; non-noble metal. | Effective for a range of nitroaromatics and aliphatics. cardiff.ac.ukacs.org |

| Nanocarbon-based (e.g., P-CNT) | Nitro Group Hydrogenation | Metal-free; recyclable; high selectivity. | Demonstrated potential for clean hydrogenation processes. nih.gov |

| SnO₂-supported Pt Nanoparticles | Selective Nitro Reduction | Full control over product selectivity (nitroso, hydroxylamine (B1172632), aniline (B41778), etc.). | Achieved by modulating surface coordination and conditions. nih.gov |

| Ni-MoC/NC Bimetallic Catalyst | Nitro Group Hydrogenation | High activity and selectivity under mild conditions for various substituted nitroaromatics. | Synergistic effect between MoC and Ni enhances performance. rsc.org |

Development of Greener Synthetic Methodologies

The synthesis of highly functionalized molecules like benzonitriles often involves hazardous reagents and generates significant waste. nih.govresearchgate.net Future research must prioritize the development of more environmentally benign synthetic routes.

Detailed Research Findings: A key area for improvement is the synthesis of the benzonitrile moiety itself. Traditional methods can be harsh, but greener alternatives are emerging. For example, the use of ionic liquids as recyclable catalysts and solvents for the synthesis of benzonitriles from aldehydes presents a promising eco-friendly approach. rsc.orgresearchgate.netrsc.org This method can eliminate the need for metal salt catalysts and simplifies product separation. rsc.org Another sustainable approach is the direct ammoxidation of toluene (B28343) derivatives, where transition metal oxide clusters confined in zeolite pores can catalyze the reaction with high selectivity and efficiency, avoiding the combustion byproducts seen in traditional industrial processes. medcraveonline.com

For the transformations of 4-(Boc-amino)-2-fluoro-5-nitrobenzonitrile, solvent choice and reaction conditions are critical. The use of solvent-free reaction conditions, as demonstrated in the synthesis of N-nitrosamines using tert-butyl nitrite, could be explored for derivatizations of the amino group, reducing environmental impact. rsc.org Biocatalysis also presents a significant opportunity. Enzymes like deaminases, which can function in aqueous media under mild conditions, could be engineered to act on the amino group or its derivatives. nih.gov

| Methodology | Synthetic Target | Green Advantage | Relevant Findings |

|---|---|---|---|

| Ionic Liquid [HSO3-b-Py]·HSO4 | Benzonitrile Synthesis | Recyclable solvent/catalyst; no metal salts; easy separation. | Achieved 100% conversion and yield for benzonitrile synthesis from benzaldehyde. rsc.org |

| Zeolite-supported Metal Oxides | Benzonitrile Synthesis | High selectivity; avoids combustion byproducts. | Effective for direct ammoxidation of alkylbenzenes. medcraveonline.com |

| Solvent-free reaction with TBN | N-Nitrosation | Eliminates solvent waste; mild, metal- and acid-free conditions. | Broad substrate scope with excellent yields. rsc.org |

| Biocatalysis (e.g., Deaminases) | Amine/Amino Acid Transformation | Aqueous media; mild conditions; high specificity. | Novel deaminases show activity on xenobiotic compounds. nih.gov |

Expansion of Synthetic Scope to Diverse Molecular Architectures

The true potential of 4-(Boc-amino)-2-fluoro-5-nitrobenzonitrile lies in its use as a versatile building block for constructing more complex molecules. Each functional group offers a handle for further derivatization.

Detailed Research Findings: The Boc-protected amine is a gateway to a variety of functionalities. After deprotection, the resulting aniline can undergo a vast array of reactions, including diazotization followed by Sandmeyer-type reactions to introduce halogens, hydroxyls, or other groups. It can also be acylated, alkylated, or used in coupling reactions to build larger structures. The derivatization of amino acids, a related field, often employs reagents like pentafluorobenzyl chloroformate (PFBCF) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) for analysis, techniques that could be adapted for synthetic purposes. sigmaaldrich.comnih.gov

The nitrile group is another key functional center. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. N-heterocyclic carbene (NHC) catalysis has recently been used to synthesize chiral nitriles, suggesting that the nitrile in the target compound could be a participant in complex asymmetric transformations. acs.org The fluorine atom can be displaced via nucleophilic aromatic substitution (SₙAr), a powerful tool for introducing new substituents onto the aromatic ring. nih.gov The electron-withdrawing nature of the adjacent nitro and nitrile groups activates the fluorine for substitution by a wide range of nucleophiles, including amines, alcohols, and thiols.

Application in Automated Synthetic Platforms

The future of chemical synthesis is increasingly automated. wikipedia.org Molecules like 4-(Boc-amino)-2-fluoro-5-nitrobenzonitrile are well-suited for integration into automated synthesis workflows due to their defined functional handles.

Detailed Research Findings: Automated platforms, which combine robotics with flow chemistry or microfluidics, enable high-throughput experimentation and rapid optimization of reaction conditions. nih.govnih.gov For instance, an automated system could be used to screen a library of nucleophiles for the SₙAr reaction with the fluorine atom, quickly identifying optimal conditions for generating a diverse set of derivatives. nih.gov

| Automated Platform/Technique | Potential Application | Key Benefits | Relevant Findings |

|---|---|---|---|

| High-Throughput Experimentation (HTE) with DESI-MS | Optimization of SₙAr reactions | Rapid screening of thousands of unique reactions. | Successfully used to optimize SₙAr conditions for continuous flow synthesis. nih.gov |

| Cartridge-based Synthesizers (e.g., Synple Chem) | Multi-step derivatization | Automated reaction, purification, and isolation for common transformations (e.g., Boc deprotection, amide coupling). | Enables streamlined synthesis of compound libraries with high efficiency. sigmaaldrich.comsynplechem.com |

| Robotic Flow Chemistry Platforms | End-to-end synthesis of complex targets | Precise control over reaction parameters, improved yields and purity. | Can be integrated with AI for automated route planning and execution. nih.govsynplechem.com |

Q & A

Q. What are the key synthetic strategies for preparing 4-(Boc-amino)-2-fluoro-5-nitrobenzonitrile?

- Methodological Answer: The synthesis typically involves sequential functionalization of the benzene ring. A common approach includes:

Nitro Group Introduction: Electrophilic nitration at the 5-position using HNO₃/H₂SO₄ under controlled temperature (0–5°C) to avoid over-nitration.

Fluorination: Directed ortho-fluorination via Balz-Schiemann reaction or using DAST (diethylaminosulfur trifluoride) on a precursor hydroxyl group.

Boc Protection: The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or TEA in anhydrous THF/DCM .

- Critical Note: Monitor reaction progress via TLC (silica gel, eluent: hexane/ethyl acetate 7:3) to avoid deprotection of the Boc group during subsequent steps.

Q. How should researchers handle solubility and stability challenges during purification?

- Methodological Answer:

- Solubility: Use polar aprotic solvents (e.g., DMF or DMSO) for dissolution, followed by gradual addition to ice-cold water to precipitate the compound. Avoid prolonged exposure to aqueous bases/acids to prevent hydrolysis of the nitrile group .

- Stability: Store under inert atmosphere (N₂/Ar) at –20°C in amber vials to mitigate photodegradation of the nitro group. Purity via flash chromatography (silica gel, gradient elution: 5–20% EtOAc in hexane) .

Advanced Research Questions

Q. How do electronic effects of the nitro and fluorine substituents influence the reactivity of the nitrile group in cross-coupling reactions?

- Methodological Answer:

- Nitro Group (–NO₂): Acts as a strong electron-withdrawing group (EWG), enhancing the electrophilicity of the nitrile via resonance (-M effect). This facilitates nucleophilic attacks (e.g., in Suzuki-Miyaura coupling) but may require Pd(OAc)₂/XPhos as a catalyst system for efficient activation .

- Fluorine (–F): Exerts an inductive (-I) effect, slightly increasing the nitrile's electrophilicity. However, steric hindrance from the Boc group may reduce coupling efficiency. DFT calculations (B3LYP/6-31G*) can predict regioselectivity in such reactions .

Table 1: Substituent Effects on Nitrile Reactivity

| Substituent | Electronic Effect | Observed Reactivity (krel) |

|---|---|---|

| –NO₂ | Strong EWG | 12.5 (vs. unsubstituted) |

| –F | Moderate EWG | 3.2 |

| –Boc | Steric Shield | 0.8 |

Q. What methodologies are effective in resolving contradictory spectral data (e.g., NMR peak splitting due to fluorine coupling)?

- Methodological Answer:

- ¹⁹F NMR: Use a broadband-decoupled ¹H NMR to suppress splitting caused by ¹H-¹⁹F coupling. For ¹³C NMR, apply DEPT-135 to distinguish CH₃/CH₂/CH groups near the fluorine atom .

- HSQC/HMBC: Correlate ¹H-¹³C couplings to confirm the position of the fluorine atom. For example, the 2-fluoro substituent shows a ³J coupling (~8 Hz) to adjacent carbons in HMBC .

- X-ray Crystallography: Resolve ambiguous NOE signals by determining the crystal structure, particularly if steric effects from the Boc group distort expected coupling patterns .

Q. How can computational modeling predict regioselectivity in nucleophilic substitution reactions involving this compound?

- Methodological Answer:

- DFT Calculations: Optimize the geometry at the M06-2X/def2-TZVP level to calculate Fukui indices (f⁻) for electrophilic sites. The nitro and fluorine groups increase f⁻ at the nitrile carbon, favoring nucleophilic attack there.

- MD Simulations: Simulate reaction trajectories in explicit solvent (e.g., acetonitrile) using AMBER force fields to assess steric effects from the Boc group. This predicts whether substitution occurs at the nitrile or nitro group .

- Validation: Compare computed activation energies (ΔG‡) with experimental kinetic data. A ΔG‡ < 25 kcal/mol indicates feasible reactivity under mild conditions (50–80°C) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity of analogs vs. 4-(Boc-amino)-2-fluoro-5-nitrobenzonitrile?

- Methodological Answer:

- Structural Comparison: Use PubChem data (CID: 2769582) to compare analogs like 4-amino-2-ethoxy-5-fluorobenzonitrile () and 5-chloro-4-fluoro-2-nitrobenzoic acid (). Differences in logP (e.g., 1.8 vs. 2.3) may explain varying cell permeability.

- Dose-Response Curves: Perform IC₅₀ assays in triplicate using HEK-293 cells. A >20% variation suggests impurities; repurify via preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.